molecular formula C8H18O3P- B8811950 di-tert-Butyl phosphite

di-tert-Butyl phosphite

Cat. No.: B8811950
M. Wt: 193.20 g/mol
InChI Key: HPRZDGKQDIMUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

di-tert-Butyl phosphite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless to almost colorless liquid that is sensitive to air and moisture. This compound is used as a solvent, antioxidant, and intermediate in various chemical reactions .

Preparation Methods

di-tert-Butyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphite with tert-butanol in the presence of a base such as calcium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation under reduced pressure . Another method involves the addition of phosphorus trichloride to a cooled solution of tert-butanol in the presence of a base like triethylamine or pyridine in a nonpolar solvent .

Chemical Reactions Analysis

di-tert-Butyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with oxidizing agents to form di-tert-butylphosphate. In the presence of reducing agents, it can be converted back to its corresponding phosphite. Substitution reactions with halogenating agents can yield di-tert-butylphosphorochloridite . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

di-tert-Butyl phosphite has several scientific research applications. It is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. As an antioxidant, it helps prevent the oxidation of sensitive materials, making it useful in the stabilization of polymers and other materials. In the field of medicine, di-tert-butylphosphite is used as an intermediate in the synthesis of antiviral drugs such as tenofovir . Additionally, it is employed in the production of flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of di-tert-butylphosphite involves its ability to donate electrons, making it an effective antioxidant. It can react with free radicals and other reactive oxygen species, neutralizing them and preventing oxidative damage. In biological systems, di-tert-butylphosphite can inhibit cell growth by interfering with cellular processes that rely on oxidative reactions . The molecular targets and pathways involved in its mechanism of action include the inhibition of enzymes that generate reactive oxygen species and the stabilization of cellular membranes.

Comparison with Similar Compounds

di-tert-Butyl phosphite is similar to other organophosphorus compounds such as diisopropyl phosphite and dibenzyl phosphite. it is unique in its ability to act as both a solvent and an antioxidant. Unlike diisopropyl phosphite, which is primarily used as a flame retardant, di-tert-butylphosphite has broader applications in the fields of medicine and polymer stabilization . Other similar compounds include dimethyl phosphite and monopotassium phosphite, which have different chemical properties and applications.

Properties

Molecular Formula

C8H18O3P-

Molecular Weight

193.20 g/mol

IUPAC Name

ditert-butyl phosphite

InChI

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1

InChI Key

HPRZDGKQDIMUTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP([O-])OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.
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